molecular formula C17H16N6 B6604500 N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine CAS No. 380436-54-4

N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine

Cat. No.: B6604500
CAS No.: 380436-54-4
M. Wt: 304.3 g/mol
InChI Key: NMGWKCHTMNJLNC-RGVLZGJSSA-N
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Description

“N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole is an important heterocyclic nucleus in heterocyclic chemistry and has been found in some currently used chemotherapeutic agents .


Synthesis Analysis

The synthesis of similar compounds involves several steps with acceptable reaction procedures and quantitative yields . The structural elucidation of the prepared derivatives was achieved by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .


Chemical Reactions Analysis

Some interesting nitrogen heterocycles, as well as other products, were synthesized by reactions of 2-cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the linear formula of a similar compound is C29H25N5O with a molecular weight of 459.556 .

Scientific Research Applications

N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine has been used extensively in scientific research, particularly in the fields of organic synthesis, biochemistry and pharmacology. In organic synthesis, this compound has been used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds, peptides, and nucleotides. In biochemistry, this compound has been used as a catalyst in the synthesis of various biochemical and physiological processes, such as the hydrolysis of amides, the hydrolysis of esters, and the formation of thioesters. In addition, this compound has been used in the preparation of various drug candidates, including those targeting cancer, HIV, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it can be synthesized in a few hours under mild conditions. In addition, this compound has a high purity and is relatively stable in aqueous solutions. However, this compound can be toxic if ingested and should be handled with care.

Future Directions

N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine has a wide range of potential applications in the fields of organic synthesis, biochemistry and pharmacology. Further research is needed to explore the potential of this compound as a catalyst in the synthesis of various organic compounds and drug candidates. In addition, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic effects. Finally, further research is needed to explore the potential of this compound as a drug delivery system, as well as its potential role in the treatment of various diseases.

Synthesis Methods

N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine can be synthesized by the reaction of 1,3-diphenyl-1H-pyrazol-4-ylmethyleneamine and guanidine hydrochloride in the presence of anhydrous sodium acetate. The reaction proceeds in a two-step process, with the first step involving the formation of an aminoguanidine intermediate and the second step involving the formation of the desired product. The reaction can be completed in a few hours under mild conditions and yields a product with a purity of up to 95%.

Properties

IUPAC Name

2-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6/c18-17(19)21-20-11-14-12-23(15-9-5-2-6-10-15)22-16(14)13-7-3-1-4-8-13/h1-12H,(H4,18,19,21)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGWKCHTMNJLNC-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NN=C(N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/N=C(N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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